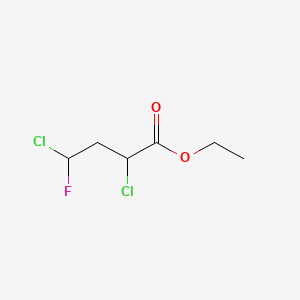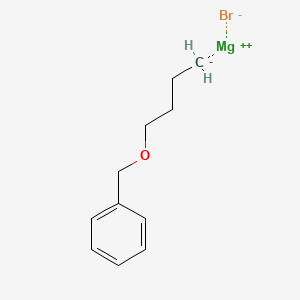
4-(Benzyloxy)butylmagnesium bromide, 0.50 M in THF
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzyloxy)butylmagnesium bromide, 0.50 M in THF (4-BBMgBr) is a Grignard reagent used in organic synthesis for the preparation of a variety of compounds. It is a colorless liquid produced by the reaction of benzyl bromide with magnesium in tetrahydrofuran (THF). This reagent is used in a wide range of laboratory experiments, from the synthesis of pharmaceuticals to the preparation of new materials.4-BBMgBr is a powerful nucleophile and is used in a variety of reactions, including the formation of carbon-carbon bonds, the synthesis of alcohols, and the preparation of alkyl halides.
Mécanisme D'action
4-(Benzyloxy)butylmagnesium bromide, 0.50 M in THF is a powerful nucleophile, meaning that it can react with other molecules to form new bonds. It is used in a variety of reactions, including the formation of carbon-carbon bonds, the synthesis of alcohols, and the preparation of alkyl halides. In these reactions, the nucleophilic 4-(Benzyloxy)butylmagnesium bromide, 0.50 M in THF attacks the electrophilic substrate, forming a new bond and releasing the bromide anion.
Biochemical and Physiological Effects
4-(Benzyloxy)butylmagnesium bromide, 0.50 M in THF is not known to have any direct biochemical or physiological effects. However, it is used in the synthesis of a variety of compounds, including pharmaceuticals, which may have biochemical or physiological effects. Therefore, it is important to understand the potential effects of any compounds synthesized using 4-(Benzyloxy)butylmagnesium bromide, 0.50 M in THF.
Avantages Et Limitations Des Expériences En Laboratoire
4-(Benzyloxy)butylmagnesium bromide, 0.50 M in THF has several advantages for laboratory experiments. It is a relatively inexpensive reagent, and it is easy to use and store. It is also a powerful nucleophile, which makes it useful for a variety of reactions. However, it is important to use the reagent in a safe manner, as it is a strong oxidizing agent and can be hazardous if not handled properly.
Orientations Futures
There are many potential future directions for the use of 4-(Benzyloxy)butylmagnesium bromide, 0.50 M in THF. It can be used to synthesize a variety of compounds, including pharmaceuticals and nanomaterials. It can also be used in the synthesis of polymers and other materials. In addition, it can be used in the preparation of new catalysts and reagents. Finally, it can be used to explore new reaction pathways and develop new synthetic methods.
Méthodes De Synthèse
4-(Benzyloxy)butylmagnesium bromide, 0.50 M in THF is synthesized by the reaction of benzyl bromide with magnesium in THF. The reaction is carried out at room temperature and is usually complete within a few hours. The reaction produces a colorless liquid, which is then filtered to remove any unreacted magnesium. The resulting solution is a clear, colorless liquid that can be stored at room temperature.
Applications De Recherche Scientifique
4-(Benzyloxy)butylmagnesium bromide, 0.50 M in THF is widely used in the synthesis of organic compounds. It is used in the preparation of a variety of compounds, including alcohols, alkyl halides, and carbon-carbon bonds. It is also used in the synthesis of pharmaceuticals, such as antibiotics and antifungals. In addition, it is used in the preparation of new materials, such as polymers and nanomaterials.
Propriétés
IUPAC Name |
magnesium;butoxymethylbenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15O.BrH.Mg/c1-2-3-9-12-10-11-7-5-4-6-8-11;;/h4-8H,1-3,9-10H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSIAILAJRPNTC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCCOCC1=CC=CC=C1.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrMgO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)butylmagnesium bromide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-2-[2-[4-(Trifluoromethoxy)phenyl]ethyl]-phthalimide](/img/structure/B6316951.png)
![5-Iodo-benzo[d]isoxazol-3-ol, 95%](/img/structure/B6316952.png)

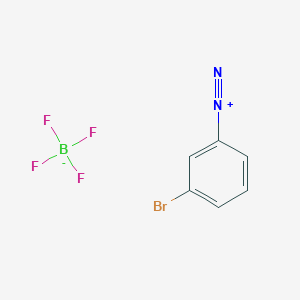
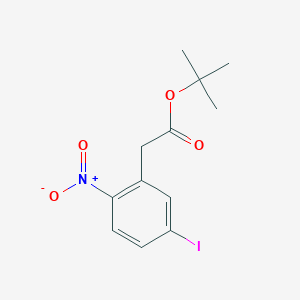
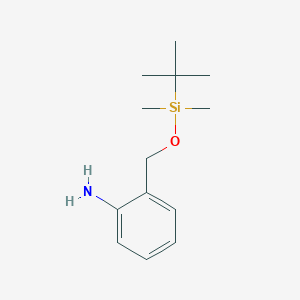
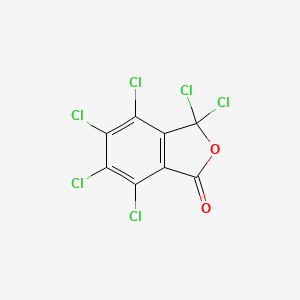
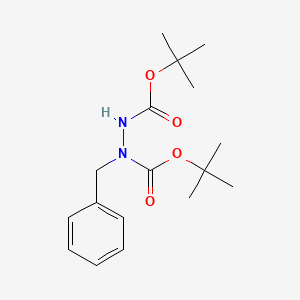
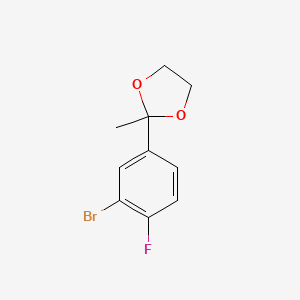
![4-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbaldehyde](/img/structure/B6317016.png)
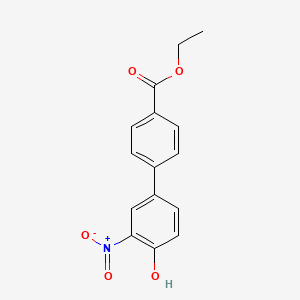
![1-[Difluoro(trimethylsilyl)methyl]-4-(trifluoromethyl)-benzene, 97%](/img/structure/B6317042.png)
